4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-[4-(1-phenylethyl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5/c1-17(18-7-3-2-4-8-18)23-11-13-25(14-12-23)20-15-19(21-16-22-20)24-9-5-6-10-24/h2-4,7-8,15-17H,5-6,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSWFYOUXYOTBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Substitution with Piperazine and Pyrrolidine
In this approach, the piperazine moiety is introduced first due to its lower nucleophilicity compared to pyrrolidine. A representative procedure involves:
-
Reacting 4,6-dichloropyrimidine with 1-(1-phenylethyl)piperazine in anhydrous toluene at 80–90°C for 12–18 hours.
-
Isolating the mono-substituted intermediate (4-chloro-6-[4-(1-phenylethyl)piperazin-1-yl]pyrimidine) via column chromatography (hexane/ethyl acetate, 3:1).
-
Reacting the intermediate with pyrrolidine in ethanol at reflux for 6–8 hours, followed by recrystallization from dimethylformamide (DMF) to yield the final product.
Key Parameters:
-
Solvent: Ethanol or toluene
-
Temperature: 80–90°C for piperazine substitution; reflux (~78°C) for pyrrolidine
-
Yield: 68–75% for the first step; 82–89% for the second step
One-Pot Sequential Amination Using Catalytic Systems
Recent advances employ palladium-based catalysts to enable sequential amination in a single reactor. This method reduces purification steps and improves atom economy.
Palladium-Catalyzed Coupling
A optimized protocol utilizes:
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Base: Cs₂CO₃ (2 equiv)
-
Solvent: 1,4-Dioxane at 100°C
The process involves:
-
Adding 4,6-dichloropyrimidine, 1-(1-phenylethyl)piperazine, and catalytic components to the reactor.
-
After 8 hours, introducing pyrrolidine without intermediate isolation.
-
Quenching with water after 16 hours and extracting with dichloromethane.
Performance Metrics:
Solid-Phase Synthesis for High-Throughput Production
Solid-supported strategies enable parallel synthesis of derivatives. A polystyrene-bound chloropyrimidine resin serves as the scaffold:
Procedure:
-
Load 4,6-dichloropyrimidine onto Wang resin via SNAr reaction.
-
Treat with 1-(1-phenylethyl)piperazine in DMF at 50°C for 6 hours.
-
Cleave the intermediate from resin using TFA/CH₂Cl₂ (1:99).
-
React with pyrrolidine under microwave irradiation (100°C, 300 W, 30 min).
Advantages:
-
Scalability: 10–100 mmol scale
-
Purity: 90–93% without chromatography
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability | Cost Index |
|---|---|---|---|---|---|
| Stepwise NAS | 68–89 | 92–95 | 20–26 | Moderate | $$ |
| One-Pot Catalytic | 74–78 | 95–97 | 24 | High | $$$$ |
| Solid-Phase | 70–75 | 90–93 | 8–10 | Very High | $$$ |
Key Findings:
-
Stepwise NAS remains the most cost-effective for small-scale synthesis.
-
Catalytic methods offer superior purity but require expensive palladium reagents.
-
Solid-phase synthesis enables rapid derivative generation but suffers from lower yields.
Critical Challenges and Optimization Strategies
Regioselectivity Control
The order of substitution significantly impacts product distribution:
Purification Considerations
Chemical Reactions Analysis
Types of Reactions
4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts such as palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for various receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects on Lipophilicity :
- The 1-phenylethyl group in the target compound introduces significant lipophilicity compared to pyrazinyl (compound ) or trifluoromethyl (compound ) substituents. This may enhance membrane permeability but reduce aqueous solubility.
- The methylsulfanyl group in increases lipophilicity, similar to aromatic substituents like 1-phenylethyl.
Heterocyclic Diversity: Piperazine vs. piperidine: Piperazine (two nitrogen atoms) offers greater hydrogen-bonding capacity, while piperidine (one nitrogen) may improve metabolic stability . Pyrrolidine’s five-membered ring (vs.
Synthetic Routes :
- Piperazine-containing pyrimidines (e.g., ) are often synthesized via nucleophilic substitution reactions with polychlorinated pyrimidines and amines. For example, DABCO-mediated reactions yield piperazine-pyrimidine hybrids .
- Isomerization and cyclization strategies (e.g., pyrazolo-triazolopyrimidines in ) highlight the complexity of achieving regioselectivity in polyheterocyclic systems.
Research Implications and Limitations
- Pharmacological Data Gap: The provided evidence lacks explicit data on the target compound’s bioactivity, toxicity, or pharmacokinetics.
- Design Recommendations :
Biological Activity
The compound 4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 314.44 g/mol. The compound features a pyrimidine core substituted with piperazine and pyrrolidine moieties, which may influence its interaction with biological targets.
Studies suggest that this compound may exhibit activity through several mechanisms:
- Receptor Interaction : The compound is believed to act as a ligand for various receptors, including serotonin and dopamine receptors, which are crucial in mood regulation and neurological functions.
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing the availability of neurotransmitters like serotonin and dopamine in the synaptic cleft.
- Antimicrobial Properties : Some derivatives of pyrimidine compounds have shown antibacterial and antifungal activities, suggesting potential applications in treating infections.
Therapeutic Applications
The biological activity of this compound positions it as a candidate for various therapeutic applications:
- Psychiatric Disorders : Given its interaction with neurotransmitter systems, it may be explored for treating depression and anxiety disorders.
- Neurological Conditions : Its potential neuroprotective effects could be beneficial in conditions like Alzheimer's disease or Parkinson's disease.
- Infectious Diseases : If proven effective against pathogens, it could serve as a novel antimicrobial agent.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antidepressant-like Effects : A study demonstrated that similar piperazine derivatives exhibited significant antidepressant-like effects in animal models, suggesting potential efficacy for human applications .
- Antimicrobial Activity : Research on pyrimidine derivatives indicated broad-spectrum antimicrobial properties, highlighting their potential in treating resistant bacterial strains .
- Neuroprotective Effects : In vitro studies showed that certain pyrimidine analogs protected neuronal cells from oxidative stress, indicating their role in neuroprotection .
Data Table of Biological Activities
Q & A
Q. What are the key synthetic routes for 4-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols, including:
- Piperazine ring formation : Achieved via Mannich reactions using formaldehyde, secondary amines, and ketones/aldehydes.
- Pyrimidine functionalization : Nucleophilic substitution reactions at the pyrimidine core using piperazine and pyrrolidine derivatives under reflux conditions .
- Optimization parameters : Temperature (60–120°C), solvent selection (DMF or dichloromethane for polar intermediates), and catalysts (e.g., stannous chloride for reductions). Reaction progress is monitored via TLC or HPLC .
Q. How is the structural integrity of this compound validated during synthesis?
- Spectroscopic techniques : NMR (1H/13C) confirms substituent positions and stereochemistry.
- Mass spectrometry : High-resolution MS validates molecular weight and purity (>95%).
- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated in analogous pyrimidine derivatives .
Q. What are the primary biological targets of this compound, and how are interactions studied?
- Targets : GPCRs (e.g., serotonin/dopamine receptors) and kinases due to piperazine/pyrimidine motifs .
- Assays :
- Radioligand binding assays (IC50 determination).
- Enzyme inhibition studies (e.g., kinase activity via ADP-Glo™ assays).
- Cell-based viability assays (MTT) for cytotoxicity profiling .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved binding affinity?
- Quantum chemical calculations : Predict electronic properties (e.g., HOMO/LUMO) to optimize ligand-receptor interactions.
- Molecular docking : Simulate binding poses with target receptors (e.g., CXCR3) using software like AutoDock Vina.
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Table 1 : Computational parameters for docking studies
| Parameter | Value/Software |
|---|---|
| Docking Software | AutoDock Vina |
| Force Field | AMBER14SB |
| Simulation Time | 100 ns |
| Binding Energy Range | -8.5 to -10.2 kcal/mol |
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Pharmacokinetic profiling : Measure bioavailability (%F) and metabolic stability (e.g., liver microsome assays).
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites.
- Dose-response recalibration : Adjust in vivo dosing based on in vitro IC50 and protein binding data .
Q. What strategies are effective for scaling up synthesis while maintaining yield and purity?
- Flow chemistry : Continuous reactors reduce side reactions (e.g., dimerization) at scale.
- Design of Experiments (DoE) : Optimize parameters (solvent volume, catalyst loading) via factorial design.
- Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water) .
Table 2 : Yield optimization using DoE
| Condition | Small Scale (mg) | Pilot Scale (g) |
|---|---|---|
| Catalyst (mol%) | 5% | 3.5% |
| Temperature (°C) | 80 | 70 |
| Yield (%) | 78 | 82 |
Methodological Considerations
Q. How do structural modifications at the pyrrolidine moiety affect solubility and bioavailability?
Q. What analytical techniques are critical for impurity profiling in final compounds?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
